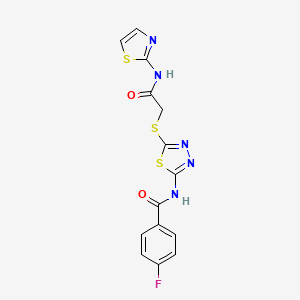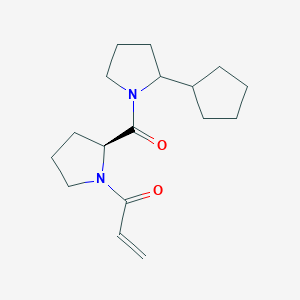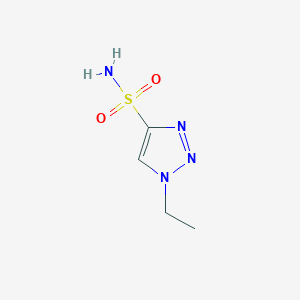![molecular formula C21H23ClN2O5S B2740731 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 922104-58-3](/img/structure/B2740731.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O5S and its molecular weight is 450.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Medicinal Chemistry
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide, due to its complex structure, has been explored in various scientific and medicinal contexts. A significant area of study involves its application as an inhibitor of enzymes, such as carbonic anhydrases. Research has identified novel classes of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting the molecule's potential in treating conditions associated with aberrant enzyme activity (Sapegin et al., 2018).
Photodynamic Therapy for Cancer Treatment
Another area of interest is the molecule's application in photodynamic therapy (PDT) for cancer treatment. Studies have synthesized and characterized compounds, including zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. These properties make them very useful as Type II photosensitizers in PDT, a method that uses light-activated drugs to destroy cancer cells, indicating the molecule's potential utility in developing new cancer therapies (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Research into benzenesulfonamide derivatives has also uncovered their potential in antimicrobial and antifungal applications. A study involving the synthesis and evaluation of new benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated in vitro anti–HIV and antifungal activities, underscoring the chemical's versatility in addressing various infectious diseases (Zareef et al., 2007).
Antitumor Activity and Drug Development
Moreover, the synthesis and characterization of quinazoline derivatives have been explored for their diuretic and antihypertensive activities. Such studies are fundamental in discovering new therapeutic agents that can be applied in the treatment of cardiovascular diseases, showcasing the compound's potential in the development of novel antihypertensive drugs (Rahman et al., 2014).
Propriétés
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-5-10-24-16-12-15(7-9-17(16)29-13-21(2,3)20(24)25)23-30(26,27)19-11-14(22)6-8-18(19)28-4/h5-9,11-12,23H,1,10,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIZDXIXMIWYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2740650.png)
![6-Acetyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740652.png)


![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2740660.png)


![2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2740663.png)
![{2-[2-(Piperidylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2740665.png)


![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740671.png)